Home > Products > Screening Compounds P131603 > Loratadine/pseudoephedrine
Loratadine/pseudoephedrine - 132316-36-0

Loratadine/pseudoephedrine

Catalog Number: EVT-1210169
CAS Number: 132316-36-0
Molecular Formula: C32H38ClN3O3
Molecular Weight: 548.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Loratadine and pseudoephedrine are two pharmacologically active compounds commonly used together in the treatment of allergic rhinitis and sinus congestion. Loratadine is a second-generation antihistamine that alleviates allergy symptoms by blocking histamine receptors, while pseudoephedrine is a decongestant that relieves nasal congestion by constricting blood vessels in the nasal passages. The combination of these two agents enhances therapeutic efficacy, providing both relief from allergy symptoms and nasal congestion.

Source

Loratadine is synthesized from the compound 2-(4-(chlorobenzyl)-1-piperazinyl)-2-(2,6-dichlorophenyl)ethanol, while pseudoephedrine is derived from ephedrine. Both compounds are available in various pharmaceutical formulations, including tablets and capsules, often in modified-release forms to optimize therapeutic outcomes.

Classification
  • Loratadine: Antihistamine (H1 receptor antagonist)
  • Pseudoephedrine: Sympathomimetic amine (decongestant)
Synthesis Analysis

Methods

The synthesis of loratadine typically involves several chemical reactions starting from 2-(4-chlorobenzyl)-4-(piperidin-1-yl)butan-2-one. The process includes:

  1. Formation of the piperidine derivative: This involves reacting the starting material with piperidine.
  2. Cyclization: The intermediate undergoes cyclization to form loratadine.
  3. Purification: The final product is purified using recrystallization techniques.

Pseudoephedrine can be synthesized through the reduction of ephedrine or by employing various synthetic pathways that involve precursor compounds such as phenylpropanolamine.

Technical Details

The synthesis often employs reagents such as hydrochloric acid for protonation steps and solvents like ethanol or methanol for extraction and purification processes. High-performance liquid chromatography (HPLC) is frequently used to analyze the purity of the synthesized compounds.

Molecular Structure Analysis

Structure

Loratadine has the chemical formula C22H23ClN2C_{22}H_{23}ClN_2 and a molecular weight of 382.88 g/mol. Its structure features a chlorobenzyl group attached to a piperidine ring.

Pseudoephedrine has the chemical formula C10H15NC_{10}H_{15}N and a molecular weight of 165.24 g/mol, characterized by a phenethylamine backbone with a hydroxyl group.

Data

  • Loratadine:
    • Molecular Weight: 382.88 g/mol
    • Structure: Loratadine Structure
  • Pseudoephedrine:
    • Molecular Weight: 165.24 g/mol
    • Structure: Pseudoephedrine Structure
Chemical Reactions Analysis

Reactions

The primary reactions involving loratadine and pseudoephedrine include:

  1. Hydrolysis: In aqueous environments, both compounds can undergo hydrolysis, affecting their stability.
  2. Oxidation: Loratadine can be oxidized under certain conditions, which may lead to degradation products.
  3. Complexation: Both compounds can form complexes with various excipients in pharmaceutical formulations, influencing their release profiles.

Technical Details

Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to study these reactions and characterize the products formed.

Mechanism of Action

Process

Loratadine acts as an antagonist at peripheral histamine H1 receptors, preventing histamine from exerting its effects on target tissues, thus reducing allergy symptoms such as itching and sneezing. Pseudoephedrine works by stimulating alpha-adrenergic receptors in the nasal mucosa, causing vasoconstriction and reducing edema and congestion.

Data

  • Loratadine:
    • Mechanism: H1 receptor blockade
    • Onset of action: Approximately 1 hour after oral administration
  • Pseudoephedrine:
    • Mechanism: Alpha-adrenergic agonism
    • Duration of action: Up to 12 hours with modified-release formulations
Physical and Chemical Properties Analysis

Physical Properties

  • Loratadine:
    • Appearance: White to off-white crystalline powder
    • Solubility: Soluble in methanol; slightly soluble in water
  • Pseudoephedrine:
    • Appearance: White crystalline powder
    • Solubility: Soluble in water and alcohol

Chemical Properties

Both compounds exhibit stability under standard storage conditions but may degrade when exposed to light or moisture. The melting point for loratadine is approximately 135 °C, while pseudoephedrine melts at around 170 °C.

Applications

Scientific Uses

The combination of loratadine and pseudoephedrine is widely used in over-the-counter medications for treating allergies and sinus-related issues. Research continues into optimizing formulations for improved bioavailability and patient compliance, including modified-release systems that allow for extended therapeutic effects throughout the day.

Introduction to Loratadine/Pseudoephedrine Combination

Pharmacological Rationale for Dual-Action Therapy in Allergic Rhinitis

Allergic rhinitis involves IgE-mediated inflammation, with histamine release causing early-phase symptoms (itching, sneezing) and leukotriene/prostaglandin release contributing to late-phase congestion. Loratadine selectively antagonizes peripheral H₁ receptors, inhibiting histamine's effects on sensory nerves and vascular endothelial cells. However, as a monotherapy, it provides limited relief for nasal congestion due to histamine's minor role in vasodilation compared to other mediators like leukotrienes [2] [9].

Pseudoephedrine complements this action by:

  • α-Adrenergic Agonism: Directly stimulating post-synaptic α-adrenergic receptors in nasal mucosal vasculature, inducing vasoconstriction and reducing blood flow/swelling [9].
  • Reduced Glandular Secretion: Decreasing submucosal gland activity via sympathetic activation, diminishing rhinorrhea [1].
  • Eustachian Tube Decongestion: Improving middle ear pressure equilibrium by shrinking peritubal tissues [9].

Table 1: Pharmacodynamic Targets of Combination Components

ComponentPrimary MechanismKey Biological Effects
LoratadinePeripheral H₁ receptor inverse agonismBlocks histamine-induced pruritus, sneezing, rhinorrhea
PseudoephedrineNorepinephrine release and direct α-adrenergic agonismReduces mucosal edema via vasoconstriction; decreases glandular secretion

Clinical studies confirm superior symptom relief versus monotherapy. A 2-week trial (n=874) demonstrated 58% "good/excellent" responses with the combination versus 36–42% with individual agents (p<0.01 for nasal stuffiness vs. loratadine; p<0.01 for non-nasal symptoms vs. pseudoephedrine) [8].

Historical Development and Regulatory Approval Pathways

Loratadine was patented in 1980 by Schering-Plough as a nonsedating antihistamine derivative of azatadine. Initial FDA approval (1993) required prescription status due to cardiovascular safety monitoring requirements, despite earlier competitor terfenadine's market withdrawal (1997) for arrhythmia risks [2] [5].

The combination formulation (branded as Claritin-D®) underwent distinct regulatory milestones:

  • 1998: Insurance petitions prompted FDA consideration for OTC switch while under patent—an unprecedented regulatory pathway [2].
  • 2002: Patent expiration enabled OTC transition and generic production, significantly reducing costs [5] [10].
  • 2004: FDA formalized manufacturing requirements for bilayer extended-release tablets (5 mg/120 mg 12-hour; 10 mg/240 mg 24-hour) to ensure pseudoephedrine's controlled release [5] [10].

Table 2: Key Regulatory Milestones

YearEventImpact
1980Loratadine patent filed (Schering-Plough)Basis for combination development
1993FDA approves prescription loratadineValidated nonsedating antihistamine safety
2002OTC approval for loratadine/pseudoephedrineIncreased accessibility; market expansion
2004Final FDA monograph for extended-release tabletsStandardized quality control for combination products

Post-2004, pseudoephedrine sales became federally tracked under the Combat Methamphetamine Epidemic Act (2005), though the combination remained OTC [9].

Synergistic Mechanisms: Antihistamine and Decongestant Interactions

Synergy arises from pharmacodynamic complementarity without pharmacokinetic interference:

  • Metabolic Independence: Loratadine undergoes CYP3A4/2D6-mediated oxidation to desloratadine (active metabolite), while pseudoephedrine shows minimal hepatic metabolism (43–96% renal excretion unchanged). This minimizes metabolic competition [2] [9].
  • Receptor Selectivity: Loratadine's negligible blood-brain barrier penetration avoids CNS interactions with pseudoephedrine's mild central stimulatory effects [2] [9].
  • Time-Action Alignment: Loratadine's rapid absorption (Tₘₐₓ=1–2 hr) and pseudoephedrine's extended-release profile (Tₘₐₓ=5–6 hr) ensure concurrent therapeutic coverage [4] [10].

Table 3: Pharmacokinetic and Pharmacodynamic Compatibility

ParameterLoratadinePseudoephedrineInteraction Risk
Primary MetabolismHepatic (CYP3A4/2D6)Renal (>90% unchanged)Low
Protein Binding97–99%21–29%Negligible
Tₘₐₓ1–2 hours5–6 hours (ER formulations)Complementary
CNS PenetranceLow (non-sedating)Moderate (stimulant effects)No amplification

In vitro studies confirm no allosteric modulation between components. Clinical synergy is evidenced by 27% greater congestion relief versus pseudoephedrine alone and 41% better ocular symptom control versus loratadine monotherapy (p<0.01) [8] [10].

Properties

CAS Number

132316-36-0

Product Name

Loratadine/pseudoephedrine

IUPAC Name

ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate;(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol

Molecular Formula

C32H38ClN3O3

Molecular Weight

548.1 g/mol

InChI

InChI=1S/C22H23ClN2O2.C10H15NO/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20;1-8(11-2)10(12)9-6-4-3-5-7-9/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3;3-8,10-12H,1-2H3/t;8-,10+/m.0/s1

InChI Key

ZQBWEJQBVWJHRY-PXRPMCEGSA-N

SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1.CC(C(C1=CC=CC=C1)O)NC

Synonyms

Sch 434
Sch-434

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1.CC(C(C1=CC=CC=C1)O)NC

Isomeric SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1.C[C@@H]([C@H](C1=CC=CC=C1)O)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.